

Technical Procurement & Handling Guide: 3-(2-Bromoethyl)-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-(2-bromoethyl)-5-methoxy-1H-indole
CAS No.:	18334-96-8
Cat. No.:	B095829

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Executive Summary

3-(2-Bromoethyl)-5-methoxy-1H-indole (CAS 18334-96-8) is a high-value, labile alkylating agent primarily utilized in the synthesis of tryptamine-based pharmaceuticals, including melatonin receptor agonists and neuroactive indole derivatives (e.g., 5-MeO-DMT).[1]

Unlike stable commodity chemicals, this compound acts as a "just-in-time" intermediate. Its alkyl bromide moiety renders it susceptible to hydrolysis and cyclization, making long-term storage and bulk transport risky. Consequently, the market is bifurcated:

- High-Cost Catalog Reagents: For small-scale R&D (<5 g).
- Precursor Sourcing (Make-vs-Buy): For scale-up (>100 g), it is standard industry practice to procure the stable alcohol precursor (5-Methoxytryptophol) and perform the bromination in-house or via contract manufacturing organizations (CMOs) to ensure purity.

Chemical Profile & Technical Specifications[1][2][3]

[4][5][6]

Parameter	Specification
Chemical Name	3-(2-Bromoethyl)-5-methoxy-1H-indole
CAS Number	18334-96-8
Molecular Formula	C ₁₁ H ₁₂ BrNO
Molecular Weight	254.13 g/mol
Appearance	Off-white to beige solid (pure); turns brown/oil upon oxidation
Solubility	Soluble in DCM, Chloroform, DMSO; Insoluble in water
Stability	Low. Light-sensitive; moisture-sensitive (hydrolyzes to alcohol).[1]
Hazards	Lachrymator (tear gas effect), Skin Irritant, Vesicant.

Structural Identification

The compound is characterized by the indole core substituted at the 5-position with a methoxy group and at the 3-position with a bromoethyl chain.[2]

Critical QC Marker: In ¹H NMR (DMSO-d₆), the methylene protons adjacent to the bromine (-Br) appear as a triplet around 3.72 ppm, while the methylene attached to the indole () appears around 3.21 ppm. A shift or broadening of these peaks often indicates hydrolysis to the alcohol.

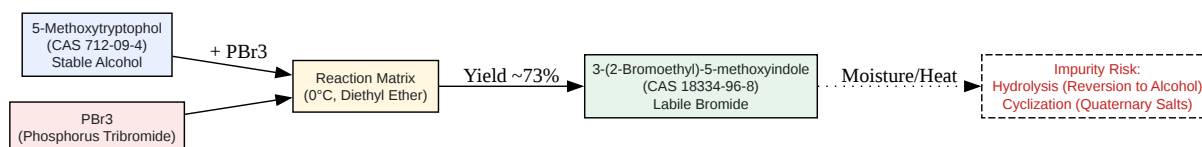
Synthesis & Production Logic

Understanding the synthesis is vital for procurement because the primary impurity is often the starting material (due to incomplete conversion) or hydrolysis byproducts.

Industrial Route: The PBr₃ Bromination

The standard commercial route converts 5-Methoxytryptophol (CAS 712-09-4) using Phosphorus Tribromide (

).[1]



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Figure 1: Standard synthesis pathway highlighting the stability risk of the final product.

Implications for Buyers:

- Purity Check: If the CoA lists purity <97%, the remaining 3% is likely the alcohol precursor, which competes in subsequent nucleophilic substitutions.
- Freshness: "Stock" items older than 6 months likely require re-purification.

Market Analysis: Suppliers & Pricing

Sourcing Strategy: The "Make vs. Buy" Decision

Due to the instability of the bromide, the supply chain is split.

Option A: Direct Purchase (Catalog)

Best for: Screening, small-scale synthesis (<5 g).

- Availability: Limited. Often "Inquiry" only.
- Lead Time: 2-4 weeks (often synthesized on demand).

Option B: Precursor Purchase (Recommended for Scale)

Best for: Pilot plant, GLP tox batches (>50 g).

- Strategy: Buy 5-Methoxytryptophol (CAS 712-09-4) and brominate immediately before use.
- Availability: High (Commodity chemical).
- Cost Savings: ~60-80% reduction in raw material costs.

Pricing Estimates (2025/2026 Market Data)

Compound	Scale	Estimated Price Range (USD)	Supplier Tier
3-(2-Bromoethyl)-5-methoxy-1H-indole (Target)	1 g	\$150 - \$250	Catalog (Sigma, TRC)
	25 g	\$1,200 - \$1,800	Specialty (Combi-Blocks, Enamine)
	1 kg	Inquire (Est. \$15k - \$25k)	Custom Synthesis (CROs)
5-Methoxytryptophol (Precursor)	1 g	\$30 - \$60	Catalog
	25 g	\$200 - \$400	Bulk Catalog
	1 kg	\$2,000 - \$4,000	Bulk Chemical (China/India)

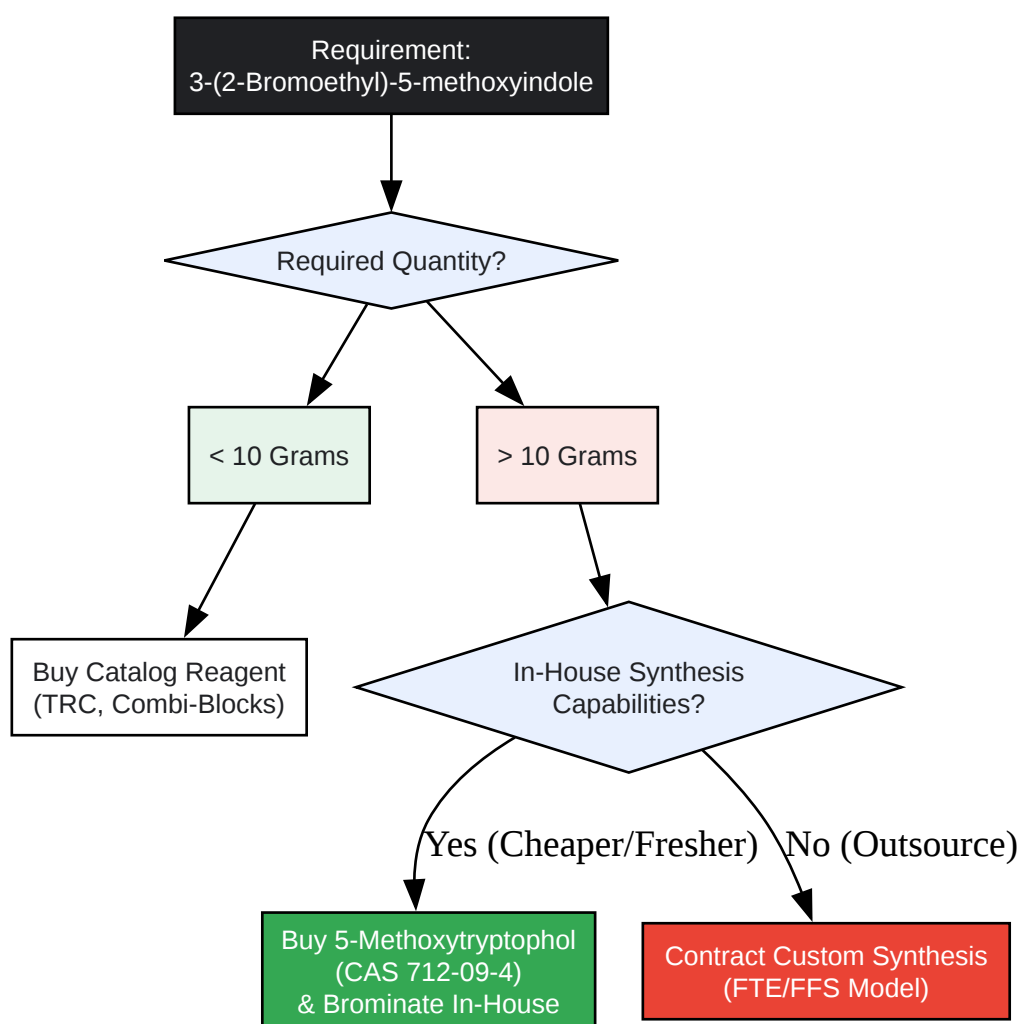
Key Suppliers

- Catalog (Small Scale):
 - Toronto Research Chemicals (TRC): High reliability, high price.
 - Sigma-Aldrich (Merck): often lists as "Inquiry" or under different naming conventions.
- Semi-Bulk / Building Blocks:

- Combi-Blocks: Often has stock of tryptamine derivatives.
- Enamine: Strong in indole chemistry; likely synthesize on demand.
- ChemicalBook/LookChem Aggregators: Use to find bulk manufacturers in China (e.g., suppliers in Jiangsu or Shanghai), but require strict CoA validation.

Procurement Decision Logic

Use this workflow to determine the optimal sourcing path for your project.



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Figure 2: Decision tree for sourcing based on scale and internal capabilities.

Handling & Safety Protocols

Warning: This compound is an alkyl bromide. It shares toxicological properties with mustard agents (vesicants) and tear gas (lachrymators).

- Storage:
 - Temperature: -20°C (Freezer).
 - Atmosphere: Store under Argon or Nitrogen. Oxygen promotes oxidation; moisture promotes hydrolysis.
 - Container: Amber glass with Teflon-lined cap.
- PPE (Personal Protective Equipment):
 - Respiratory: Work exclusively in a fume hood.
 - Skin: Double gloving (Nitrile) is recommended. Alkyl bromides can penetrate standard latex.
 - Eyes: Chemical splash goggles.
- Spill Management:
 - Neutralize spills with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

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